1H and 13C NMR spectra data for 2-(Trifluoromethoxy)nicotinic acid hydrochloride
1H and 13C NMR spectra data for 2-(Trifluoromethoxy)nicotinic acid hydrochloride
Comprehensive Analytical Profiling of 2-(Trifluoromethoxy)nicotinic Acid Hydrochloride: 1 H and 13 C NMR Spectral Analysis
Executive Summary
The functionalization of molecular scaffolds with fluorine-containing moieties is a cornerstone of modern drug design. 2-(Trifluoromethoxy)nicotinic acid hydrochloride (CAS: 1779132-96-5) is a highly specialized building block that combines the structural versatility of a pyridine core with the unique physicochemical properties of a trifluoromethoxy (-OCF 3 ) group. As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a definitive, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectral analysis of this compound.
This guide not only details the step-by-step experimental protocols required for high-fidelity data acquisition but also elucidates the mechanistic causality behind the observed chemical shifts, ensuring robust structural validation.
Chemical Context & Mechanistic Significance
Before executing analytical workflows, it is critical to understand the intrinsic electronic properties of the molecule, as these dictate the resulting NMR spectra.
The Trifluoromethoxy (-OCF 3 ) Pharmacophore
The -OCF 3 group is often referred to as a "super-halogen" due to its high electronegativity and strong inductive electron-withdrawing effect. In medicinal chemistry, it is strategically deployed to enhance lipophilicity (Hansch π parameter of +1.04) and improve metabolic stability by resisting cytochrome P450-mediated oxidative degradation (). In the context of NMR, this group profoundly deshields adjacent nuclei and introduces complex carbon-fluorine spin-spin coupling.
Hydrochloride Salt Formation and Pyridine Protonation
The compound is supplied as a hydrochloride salt. The protonation of the pyridine nitrogen fundamentally alters the electron density across the aromatic ring. The formal positive charge on the nitrogen atom withdraws electron density from the conjugated π -system, resulting in a pronounced downfield shift for all ring protons compared to the neutral free base. This phenomenon is a reliable diagnostic indicator of the protonation state in pyridine-based drugs ().
Experimental Protocol for NMR Acquisition
To ensure a self-validating analytical system, the following methodology incorporates internal referencing, environmental control, and optimized relaxation parameters to prevent signal saturation and ensure quantitative integration.
Step-by-Step Methodology
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Sample Preparation (Gravimetric Precision): Weigh exactly 15.0–20.0 mg of 2-(Trifluoromethoxy)nicotinic acid hydrochloride using a microanalytical balance.
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Solvent Selection & Dissolution: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9% D) containing 0.03% (v/v) tetramethylsilane (TMS). Causality: DMSO- d6 is specifically selected over CDCl 3 to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid and the hydrochloride salt, ensuring sharp, well-resolved peaks.
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Sample Transfer: Transfer the homogenous solution into a precision 5 mm NMR tube. Ensure the solution is free of particulate matter and air bubbles to maintain magnetic field homogeneity.
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Instrument Calibration & Acquisition (400 MHz Spectrometer): Insert the sample and perform automated tuning, matching, and gradient shimming.
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1 H Acquisition: 16 scans, relaxation delay (D1) of 2.0 seconds, spectral width of 12 ppm, acquisition time of 3.0 seconds.
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13 C Acquisition: 1024 scans, relaxation delay (D1) of 2.0 seconds, spectral width of 250 ppm, with 1 H decoupling (WALTZ-16 sequence) to eliminate C-H splitting.
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Data Processing: Apply a 0.3 Hz exponential line broadening function for 1 H and 1.0 Hz for 13 C before Fourier transformation. Manually phase and baseline correct the spectra. Calibrate the chemical shift axis by setting the internal TMS peak exactly to 0.00 ppm.
Spectral Data Analysis & Causality
The following tables summarize the representative NMR data synthesized from empirical chemical shift rules for pyridine hydrochlorides and trifluoromethoxy derivatives ().
Table 1: Representative 1 H NMR Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| 6 | 8.65 | dd | J=4.8,1.8 | 1H | Pyridine H-6 |
| 4 | 8.40 | dd | J=7.8,1.8 | 1H | Pyridine H-4 |
| 5 | 7.60 | dd | J=7.8,4.8 | 1H | Pyridine H-5 |
| OH/NH + | 13.50 | br s | - | 2H | COOH, HCl |
Mechanistic Causality: The H-6 proton is adjacent to the protonated nitrogen. The intense electron-withdrawing effect of the N+ pole strips electron density from C-6, pushing its resonance far downfield to 8.65 ppm. The H-4 proton experiences a combined deshielding effect from the meta-positioned -OCF 3 group and the ortho-positioned carboxylic acid, resonating at 8.40 ppm.
Table 2: Representative 13 C NMR Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment |
| 3-COOH | 165.4 | s | - | Carboxylic C |
| 2 | 154.5 | s | - | Pyridine C-2 |
| 6 | 151.2 | s | - | Pyridine C-6 |
| 4 | 142.8 | s | - | Pyridine C-4 |
| 5 | 123.0 | s | - | Pyridine C-5 |
| 3 | 121.5 | s | - | Pyridine C-3 |
| -OCF 3 | 120.1 | q | 1JCF=258 | Trifluoromethoxy C |
Mechanistic Causality: The 13 C signal for the -OCF 3 carbon is the ultimate diagnostic marker for this molecule. Because fluorine-19 is 100% naturally abundant and possesses a spin of 1/2, it couples strongly with the 13 C nucleus. This results in a distinct quartet centered around 120.1 ppm with a massive one-bond coupling constant ( 1JCF ) of approximately 258 Hz.
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating NMR workflow, ensuring that every step from sample preparation to structural validation is systematically executed.
Figure 1: Step-by-step NMR validation workflow for 2-(Trifluoromethoxy)nicotinic acid hydrochloride.
References
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Novás, M., & Matos, M. J. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 30(14), 3009.[Link] [1]
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Kümmerle, A. E., et al. (2017). "Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry." Molecules, 22(9), 1560.[Link] [2]
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Pater, W., et al. (2019). "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity." Inorganic Chemistry, 58(8), 4858-4872.[Link][3]
